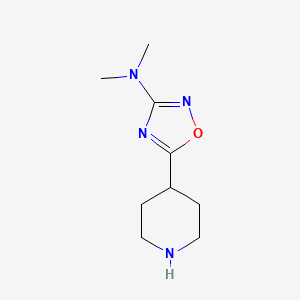
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound with a unique structure. It contains a piperidine ring fused to an oxadiazole ring, and the presence of dimethyl groups at specific positions adds to its complexity.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes, such as condensation reactions or cyclization of appropriate precursors. Detailed studies on the most efficient and scalable synthetic methods are essential for its production.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine can be visualized using computational tools or X-ray crystallography. Understanding its 3D arrangement, bond angles, and functional groups is crucial for predicting its properties and interactions.
Chemical Reactions Analysis
Investigating the reactivity of this compound is vital. Researchers should explore its behavior under various conditions, such as acidic or basic environments, temperature variations, and exposure to different reagents. Identifying potential reaction pathways and intermediates will enhance our understanding.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (water, organic solvents) to assess its practical utility.
- Melting Point and Boiling Point : These parameters provide insights into its stability and handling conditions.
- UV-Vis Absorption Spectra : Analyzing its absorption bands can reveal electronic transitions and chromophores.
- Stability : Assess its stability under light, heat, and moisture.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine and its derivatives, particularly those bearing the 1,3,4-oxadiazole moiety, are synthesized through various methods involving the conversion of organic acids into esters, hydrazides, and thiols, eventually leading to the target compounds. These compounds are extensively studied due to their biological activities, and they are screened against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies are also conducted to analyze ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are found to be crucial for the stabilization of ligands in the binding site (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activities
The antimicrobial properties of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine derivatives are noteworthy. These compounds are synthesized and tested against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives display broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) values ranging from 0.5–8 μg/mL, indicating potent activity against the tested bacteria (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities
The anti-proliferative activity of these compounds is also a significant area of research. They are evaluated against various cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Certain compounds demonstrate optimum anti-proliferative activity, further highlighting the potential of these compounds in therapeutic applications (Al-Wahaibi et al., 2021).
Structural Analysis and Drug Candidate Evaluation
Molecular Structure Investigations
The molecular structure of derivatives incorporating moieties such as pyrazole/piperidine/aniline is analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. Intermolecular interactions like H...H, N...H, and H...C contacts play a significant role in molecular packing, and DFT calculations help in predicting electronic properties, and NMR chemical shifts of these compounds (Shawish et al., 2021).
Evaluation as Drug Candidates for Alzheimer’s Disease
Certain N-substituted derivatives are synthesized to evaluate new drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme is assessed, and the validity of synthesized compounds as drug candidates is evaluated through haemolytic activity, indicating their potential in treating neurological disorders (Rehman et al., 2018).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Assess its impact on the environment (e.g., biodegradability).
Zukünftige Richtungen
- Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Patent Applications : Consider patenting novel applications or synthesis methods.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBTTYNIARXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)
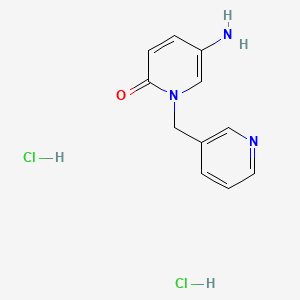
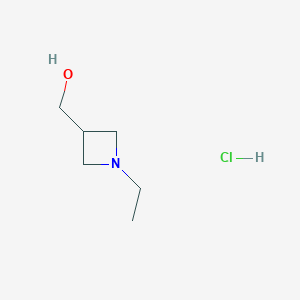
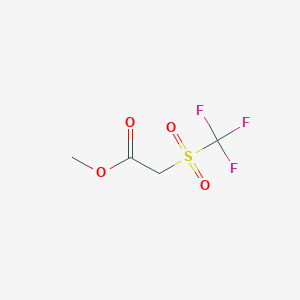
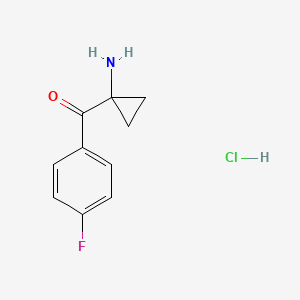
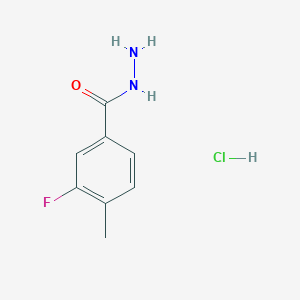
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
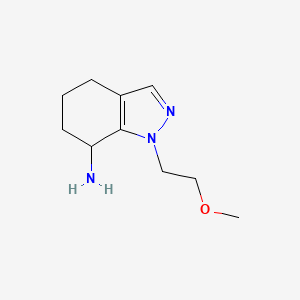
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
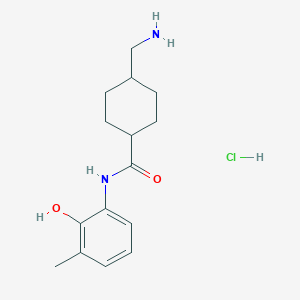
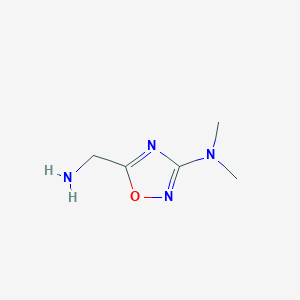
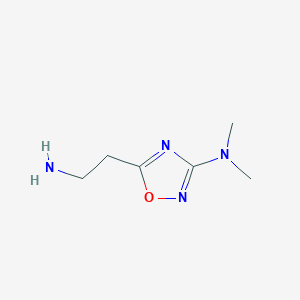
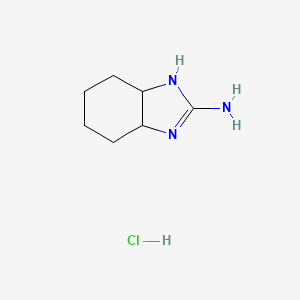
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)